BenchChemオンラインストアへようこそ!

(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Process Chemistry API Manufacturing Route Scouting

(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-51-4) is a specialized, Boc-protected advanced intermediate in the synthesis of the ALK/ROS1/c-Met tyrosine kinase inhibitor crizotinib. It is also recognized as a crizotinib-related impurity.

Molecular Formula C26H30Cl2FN5O3
Molecular Weight 550.4 g/mol
CAS No. 877399-51-4
Cat. No. B3030190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS877399-51-4
Molecular FormulaC26H30Cl2FN5O3
Molecular Weight550.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(CC4)C(=O)OC(C)(C)C)N
InChIInChI=1S/C26H30Cl2FN5O3/c1-15(22-19(27)5-6-20(29)23(22)28)36-21-11-16(12-31-24(21)30)17-13-32-34(14-17)18-7-9-33(10-8-18)25(35)37-26(2,3)4/h5-6,11-15,18H,7-10H2,1-4H3,(H2,30,31)/t15-/m1/s1
InChIKeyQDGJKKNXEBCNJI-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-51-4) Procurement and Selection Overview


(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-51-4) is a specialized, Boc-protected advanced intermediate in the synthesis of the ALK/ROS1/c-Met tyrosine kinase inhibitor crizotinib [1]. It is also recognized as a crizotinib-related impurity [2]. As a critical building block, it contains the complete crizotinib pharmacophore with the piperidine nitrogen temporarily masked by an acid-labile tert-butyloxycarbonyl (Boc) protecting group, enabling selective downstream chemistry [3]. Its procurement is essential for precise analytical method development, controlled crizotinib production, and impurity profiling in ANDA submissions.

Why Direct Substitution of CAS 877399-51-4 with Other Crizotinib Intermediates or Analogs is Not Recommended


Direct substitution of (R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate with alternative crizotinib intermediates or analogs is not scientifically valid without rigorous re-validation. This compound, the N-Boc protected form, is not the active pharmaceutical ingredient (API) crizotinib, and its physicochemical and reactivity profile is fundamentally different from both the deprotected API and other Boc-protected intermediates . Its specific LogP of ~5.9-7.2 [1] and acid-labile Boc group dictate unique solubility, stability, and reactivity [2]. Substituting it with a similar-sounding intermediate (e.g., one lacking the chiral (R)-configuration or with a different protecting group) will alter reaction yields, impurity profiles, and analytical retention times, compromising process reproducibility and regulatory compliance [3].

Quantitative Evidence Guide for Selecting CAS 877399-51-4 Over Closest Analogs and Alternative Routes


Quantified Synthetic Yield Advantage: A 3.5-Fold Improvement Over Legacy Crizotinib Routes Using N-Boc Crizotinib Intermediate CAS 877399-51-4

When integrated as a key intermediate, the four-step synthetic route utilizing N-Boc crizotinib (CAS 877399-51-4) provides a total yield of approximately 35%, which is a 3.5-fold improvement over legacy methods that yield only about 10% [1]. This significant yield advantage is a primary driver for selecting this specific protected intermediate over alternative routes that may involve different protecting group strategies or unprotected amines.

Process Chemistry API Manufacturing Route Scouting

High Purity Specifications (Up to 99.0%) for CAS 877399-51-4 Enabling Direct Use as an Analytical Reference Standard vs. Lower-Grade Alternatives

Commercially available (R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is offered with specified purity levels as high as 99.0% [1] and is qualified for use as a reference standard [2]. In contrast, many generic crizotinib intermediates or lower-cost alternatives may lack this level of certified purity, potentially introducing unknown impurities into analytical methods or API batches.

Analytical Chemistry Quality Control Reference Standards

Physicochemical Property Differentiation: LogP and Solubility Profile of CAS 877399-51-4 Dictate Chromatographic Behavior vs. Deprotected Crizotinib

The presence of the hydrophobic Boc protecting group on CAS 877399-51-4 results in a calculated LogP of 5.9-7.2 and extremely low aqueous solubility of 3.5E-5 g/L at 25°C [1]. This profile is markedly different from the deprotected API, crizotinib, which has a reported LogP of ~3.6 [2]. This difference means the intermediate will have a significantly longer retention time in reversed-phase HPLC and cannot be used interchangeably as an analytical standard for the API without correction.

Chromatography ADME Properties Method Development

Storage and Stability Requirements for CAS 877399-51-4 (2-8°C, Dark) vs. Alternative Non-Boc Intermediates

Due to the presence of an acid-labile Boc protecting group, CAS 877399-51-4 requires specific storage conditions: keep in a dark place, store at 2-8°C, and protect from moisture and acidic environments [1]. In contrast, the deprotected crizotinib API or other non-Boc intermediates may have different stability profiles and can be stored at room temperature [2]. Improper storage of this intermediate leads to premature deprotection, generating crizotinib and other impurities, which compromises its utility as a reference standard or synthetic intermediate.

Stability Studies Storage Handling

Role as a Characterized Impurity Standard for ANDA Filings vs. Uncharacterized or Unavailable Impurities

CAS 877399-51-4 is officially designated and commercially available as a characterized impurity standard (e.g., Crizotinib Impurity 01 or 23) for use in ANDA submissions [1]. Its availability with full characterization data (including LC-MS and NMR) allows for the accurate identification and quantification of this specific process-related impurity in crizotinib API batches. In contrast, other potential synthetic impurities may not be commercially available or fully characterized, hindering regulatory compliance and method validation.

Regulatory Science Impurity Profiling ANDA

Primary Application Scenarios for CAS 877399-51-4 Based on Quantitative Evidence


High-Yield Industrial Synthesis of Crizotinib API

Procurement of CAS 877399-51-4 is most justified for process chemistry teams tasked with scaling up the synthesis of crizotinib. The evidence of a 3.5-fold improvement in overall yield (35% vs. 10%) for routes employing this Boc-protected intermediate [1] directly supports its selection over alternative, lower-yielding synthetic strategies. This translates to a significant reduction in raw material costs and waste generation per kilogram of API produced.

Method Development and Validation for ANDA Filings

Analytical R&D and Quality Control (QC) laboratories developing HPLC methods for generic crizotinib ANDA submissions should procure CAS 877399-51-4 as a primary reference standard and impurity marker. Its high commercial purity (up to 99.0%) [2] and drastically different LogP value (5.9-7.2) [3] from crizotinib (LogP ~3.6) [4] ensure it serves as a robust, well-resolved standard for system suitability tests and for establishing Relative Retention Times (RRT) during impurity profiling.

Forced Degradation and Stability-Indicating Studies

For scientists conducting forced degradation studies on crizotinib, CAS 877399-51-4 is an essential procurement item. Its characterization as an acid-labile Boc-protected intermediate [5] makes it a key marker for degradation pathways involving exposure to acidic conditions. By using this authentic material as a standard, researchers can accurately identify and quantify this specific degradation product (or process impurity) when evaluating the stability of crizotinib drug substance or product under stress conditions.

Impurity Qualification in Crizotinib API Batches

QC units responsible for the batch release of crizotinib API must procure and use a characterized sample of CAS 877399-51-4. As a known and commercially available impurity (Crizotinib Impurity 01/23) [6], its use as a reference standard allows for the accurate quantification of this specific process-related impurity against established ICH Q3A thresholds. This ensures that every manufactured batch of crizotinib meets the stringent purity requirements for pharmaceutical use.

Quote Request

Request a Quote for (R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.